2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives, including structures similar to 2,2-dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid, are pivotal in the development of compounds with significant biological activities. Research indicates that cyclopropanecarboxylic acid and its dimethyl variant serve as leading compounds due to their inherent bioactivity. For instance, the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas revealed compounds with exceptional herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Hapten Synthesis
In the pharmaceutical domain, cyclopropane-containing compounds, akin to the specified chemical, have been employed in hapten synthesis for potent pharmaceuticals. An example is the synthesis of a potential hapten for a potent platelet-activating factor (PAF) receptor antagonist, showcasing the application of cyclopropane carboxyl derivatives in enhancing the understanding of drug pharmacokinetics and facilitating the development of assays for drug monitoring (S. Miyazawa, K. Okano, T. Kawahara, Y. Machida, I. Yamatsu, 1992).
Cyclopropanation and Ring Expansion Studies
Enantioselective Synthesis
Moreover, cyclopropane derivatives are instrumental in enantioselective synthesis, which is crucial for creating drugs with specific biological activities. For instance, the enantioselective chemoenzymatic synthesis of 1-amino 2-methylcyclopropane carboxylic acids from racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester showcases the application of cyclopropane derivatives in producing enantiomerically pure compounds for pharmaceutical use (F. Lugano, J. Monteiro, C. Fliche, J. Braun, F. Goffic, 1992).
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methyl-1,4-diazepane-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2)9(10(13)12(17)18)11(16)15-6-4-5-14(3)7-8-15/h9-10H,4-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGRMHIKHASHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.